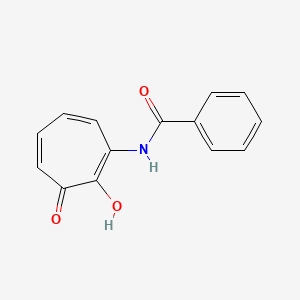
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is a complex organic compound that features a benzamide group attached to a cycloheptatriene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide typically involves the reaction of 2-hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid: Shares a similar cycloheptatriene ring system but lacks the benzamide group.
Tropolone: A structurally related compound with a similar ring system but different functional groups.
Uniqueness
N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is unique due to the presence of both the benzamide and cycloheptatriene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs.
Properties
CAS No. |
2154-88-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide |
InChI |
InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(13(12)17)15-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18) |
InChI Key |
VXGXFGLIWFGXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C(=O)C=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



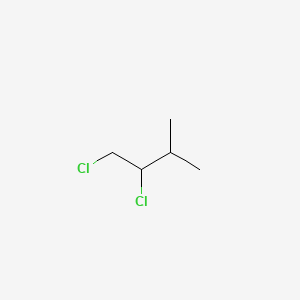
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
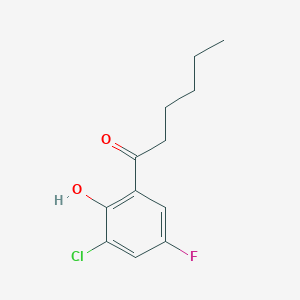


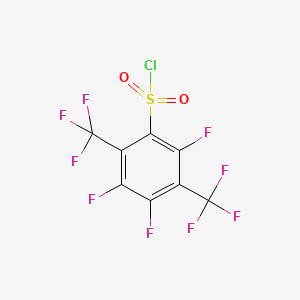
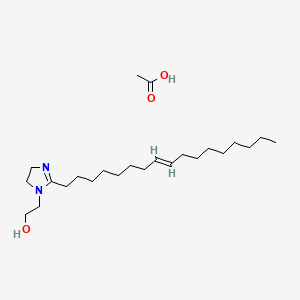
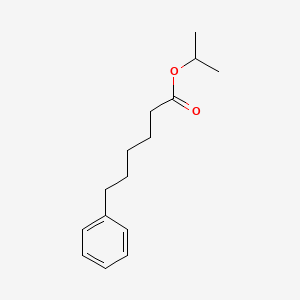
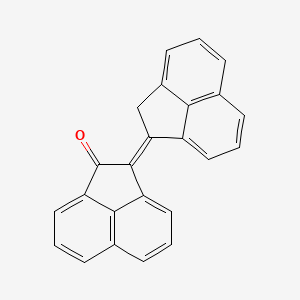
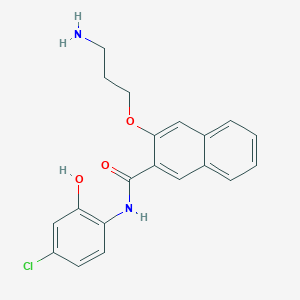
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
